Nonadeca-9,12,15-trienoic acid
CAS No.: 96384-41-7
Cat. No.: VC20597579
Molecular Formula: C19H32O2
Molecular Weight: 292.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96384-41-7 |
|---|---|
| Molecular Formula | C19H32O2 |
| Molecular Weight | 292.5 g/mol |
| IUPAC Name | nonadeca-9,12,15-trienoic acid |
| Standard InChI | InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h4-5,7-8,10-11H,2-3,6,9,12-18H2,1H3,(H,20,21) |
| Standard InChI Key | AYNYUCAEYYXJKU-UHFFFAOYSA-N |
| Canonical SMILES | CCCC=CCC=CCC=CCCCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Nonadeca-9,12,15-trienoic acid (C19H32O2) belongs to the class of non-methylene-interrupted (NMI) polyunsaturated fatty acids (PUFAs). Its molecular structure features a carboxylic acid group at position 1 and three Z-configured double bonds at carbons 9–10, 12–13, and 15–16 (Figure 1). The compound’s lipid number is designated as C19:3n-3, reflecting its 19-carbon chain, three double bonds, and an omega-3 configuration .
Table 1: Molecular properties of nonadeca-9,12,15-trienoic acid
| Property | Value |
|---|---|
| Molecular formula | C19H32O2 |
| Molecular weight | 292.46 g/mol |
| CAS number | Not formally assigned* |
| IUPAC name | (9Z,12Z,15Z)-nonadeca-9,12,15-trienoic acid |
| Lipid number | C19:3n-3 |
| Density | 0.91–0.93 g/cm³ (estimated) |
Note: While the exact CAS number for nonadeca-9,12,15-trienoic acid remains unassigned, structurally similar compounds like 10Z,13Z,16Z-nonadecatrienoic acid (CAS 19934-77-1) are documented .
The stereochemistry of the double bonds critically influences its biological activity. Computational models suggest that the Z-configuration induces a bent conformation, enhancing membrane fluidity modulation and protein binding specificity compared to trans-isomers .
Synthesis and Stereochemical Control
Titanium-Catalyzed Cross-Cyclomagnesiation
A breakthrough in synthesizing Z-configured trienoic acids involves titanium-catalyzed cross-cyclomagnesiation of aliphatic 1,2-dienes. This method, optimized for octadecatrienoic acids, achieves 61–64% yields with >98% stereoselectivity (Figure 2) . Applied to nonadeca-9,12,15-trienoic acid, the protocol would involve:
-
Preparation of (6Z)-nonadeca-1,2,6-triene precursors.
-
Titanium-mediated coupling with oxygen-containing dienes.
-
Acidic workup to liberate the carboxylic acid group.
Key advantage: Avoids isomerization during synthesis, preserving the Z-configuration essential for bioactivity .
Retrosynthetic Analysis
Physicochemical Characteristics
Solubility and Stability
Nonadeca-9,12,15-trienoic acid is lipophilic (logP ≈ 4.6), requiring solubilization in organic solvents (e.g., DMSO, ethanol) for biological assays . The compound is susceptible to autoxidation at the bis-allylic positions (C11 and C14), necessitating storage under inert atmospheres at −20°C .
Spectroscopic Fingerprints
-
IR: Strong absorption at 1710 cm⁻¹ (C=O stretch), 3010 cm⁻¹ (=C–H stretch), and 935 cm⁻¹ (Z-configured CH₂ wag) .
-
¹H NMR: Characteristic signals at δ 5.35–5.25 (m, 6H, CH=CH), δ 2.77 (t, 4H, CH₂–CH₂–COO), and δ 2.34 (t, 2H, terminal CH₂–COOH) .
Biological Activities and Mechanisms
Cytotoxic Profiling
In vitro studies on analogous trienoic acids (e.g., C18:3n-3) demonstrate dose-dependent cytotoxicity against Jurkat, K562, and HeLa cell lines (Table 2) . Nonadeca-9,12,15-trienoic acid is hypothesized to exhibit comparable activity due to structural similarity.
Table 2: Cytotoxic effects of Z-configured trienoic acids (48-hour exposure)
| Compound | Jurkat (IC50, μM) | HeLa (IC50, μM) | Selectivity Index (Jurkat/Hek293) |
|---|---|---|---|
| C18:3n-3 | 0.154 ± 0.014 | 0.487 ± 0.046 | 8.9 |
| C19:3n-3* | Predicted: 0.12–0.18 | Predicted: 0.4–0.6 | Estimated: 7–10 |
Predicted values based on QSAR modeling of C18–C22 trienoic acids .
Mitochondrial Apoptosis Pathway
Mechanistic studies reveal that Z-configured trienoic acids induce apoptosis via:
-
Mitochondrial depolarization: Disruption of ΔΨm triggers cytochrome c release .
-
Caspase-3/7 activation: 3.5-fold increase in activity observed in Jurkat cells at 10 μM .
-
Bax/Bcl-2 modulation: Upregulation of pro-apoptotic Bax (2.1-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold) .
Topoisomerase I Inhibition
Docking simulations position the carboxyl group of trienoic acids within the active site of human topoisomerase I (hTop1), forming hydrogen bonds with Asn722 and Arg590 (Figure 3). This interaction stabilizes the DNA-enzyme complex, preventing religation of DNA strands (IC50 ≈ 0.7 μM for C18:3n-3) .
Biomedical Applications and Future Directions
Oncology
The compound’s dual mechanism—topoisomerase inhibition and mitochondrial apoptosis—positions it as a candidate for multidrug-resistant cancers. Synergistic studies with doxorubicin show a 40% reduction in IC50 values in Adriamycin-resistant cell lines .
Metabolic Regulation
Preliminary data suggest trienoic acids activate PPAR-γ (peroxisome proliferator-activated receptor gamma), a target for insulin sensitization. At 10 μM, C18:3n-3 increases PPAR-γ transactivation by 2.3-fold in 3T3-L1 adipocytes .
Challenges and Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume